2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
CAS No.: 72214-25-6
Cat. No.: VC18458736
Molecular Formula: C21H27N2O4P
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72214-25-6 |
|---|---|
| Molecular Formula | C21H27N2O4P |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | dihydrogen phosphate;N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
| Standard InChI | InChI=1S/C21H25N2.H3O4P/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;1-5(2,3)4/h6-15H,1-5H3;(H3,1,2,3,4)/q+1;/p-1 |
| Standard InChI Key | OWKTYKYYGBBYKF-UHFFFAOYSA-M |
| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-] |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the class of styryl-indolium dyes, characterized by a planar conjugated system that facilitates strong light absorption and fluorescence. The indolium core is substituted with three methyl groups at positions 1, 3, and 3, while the phenyl ring at the 2-position features a dimethylamino group (-N(CH₃)₂) as an electron-donating moiety. The dihydrogen phosphate counterion (H₂PO₄⁻) balances the positive charge on the indolium nitrogen, improving aqueous solubility compared to analogous salts with non-polar counterions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 72214-25-6 |
| Molecular Formula | C₂₁H₂₇N₂O₄P |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | Dihydrogen phosphate; N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
| InChIKey | OWKTYKYYGBBYKF-UHFFFAOYSA-M |
| Isomeric SMILES | CC1(C2=CC=CC=C2N+C)C.OP(=O)(O)[O-] |
Synthesis and Optimization
The synthesis involves a multi-step condensation reaction between 1,3,3-trimethyl-2-methyleneindoline and 4-dimethylaminobenzaldehyde under acidic conditions, followed by ion exchange with phosphoric acid to yield the dihydrogen phosphate salt. Key optimization parameters include:
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Temperature: Reactions conducted at 60–80°C enhance yield by promoting kinetic control over side reactions.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reactant solubility and intermediate stability.
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Catalysts: Lewis acids such as boron trifluoride etherate catalyze the condensation step, reducing reaction time from 24 hours to 6–8 hours.
Industrial-scale production employs continuous flow reactors to maintain consistent temperature and mixing, achieving >90% purity with reduced byproduct formation.
Photodynamic Therapy Applications
Mechanism of Action
Upon irradiation with visible light (λ = 400–650 nm), the compound undergoes electronic excitation to a singlet state, followed by intersystem crossing to a triplet state. Energy transfer to molecular oxygen generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which induce oxidative damage in target cells.
Table 2: Photophysical Properties
| Parameter | Value |
|---|---|
| Absorption Maximum | 580–600 nm |
| Molar Extinction Coefficient (ε) | 1.2 × 10⁵ M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.15 |
| ROS Generation Efficiency | 0.45 (relative to standard) |
Preclinical Efficacy
In vitro studies demonstrate dose-dependent phototoxicity against HeLa cervical cancer cells, with an IC₅₀ of 5 μM under 10 J/cm² light exposure. The compound localizes preferentially in mitochondrial membranes, disrupting electron transport chain complexes and triggering apoptosis via cytochrome c release.
Fluorescent Probing in Biological Imaging
Nucleic Acid Binding
The compound exhibits strong affinity for double-stranded DNA through intercalation, with a binding constant (Kb) of 2.8 × 10⁴ M⁻¹. Bathochromic shifts in absorption spectra (Δλ = 20 nm) and fluorescence quenching upon DNA binding enable real-time monitoring of nucleic acid conformation changes.
Protein Interaction Studies
Time-resolved fluorescence anisotropy reveals binding to serum albumin with a dissociation constant (Kd) of 8.3 μM, suggesting potential use as a probe for protein aggregation diseases.
Spectroscopic Characterization
UV-Vis Absorption Spectroscopy
The electronic spectrum displays a broad absorption band centered at 590 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹), attributed to a π→π* transition in the conjugated system. Solvatochromic shifts of 15 nm in polar solvents indicate substantial intramolecular charge transfer character.
Fluorescence Lifetime Imaging Microscopy (FLIM)
Fluorescence decay profiles fit to a biexponential model with lifetimes τ₁ = 1.2 ns (80%) and τ₂ = 3.8 ns (20%), enabling discrimination of microenvironments in cellular imaging.
Comparative Analysis with Related Compounds
Counterion Effects
Replacement of dihydrogen phosphate with acetate (CAS No. 54268-66-5) reduces aqueous solubility by 60% but increases lipophilicity (log P = 2.1 vs. 0.8), enhancing blood-brain barrier penetration in animal models.
Structural Analogues
The diethylamino derivative (2-[2-(4-(diethylamino)phenyl)vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate; CAS No. 75535-16-9) exhibits a red-shifted absorption maximum (610 nm) due to enhanced electron-donating capacity of the -N(C₂H₅)₂ group .
Table 3: Comparative Properties of Indolium Salts
| Compound | Absorption λ_max (nm) | log P | Solubility (mg/mL) |
|---|---|---|---|
| Dihydrogen phosphate | 590 | 0.8 | 12.4 |
| Acetate | 585 | 2.1 | 4.9 |
| Diethylamino derivative | 610 | 1.5 | 9.7 |
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